5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule It features a pyrazolidine ring substituted with a 4-chlorophenyl group and a pyrimidine trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazolidine ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone under acidic or basic conditions.
Substitution with 4-chlorophenyl group: The pyrazolidine intermediate is then reacted with a 4-chlorobenzaldehyde in the presence of a catalyst to introduce the 4-chlorophenyl group.
Formation of the pyrimidine trione moiety: The final step involves the cyclization of the intermediate with urea or a urea derivative under high-temperature conditions to form the pyrimidine trione ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-chlorophenyl)pyrazolidine-3-one
- 1,3-dimethyl-5-(4-chlorophenyl)pyrimidine-2,4,6-trione
Uniqueness
The uniqueness of 5-[5-(4-chlorophenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its combined structural features. The presence of both the pyrazolidine and pyrimidine trione moieties in a single molecule provides a unique set of chemical properties and reactivity patterns that are not found in the individual similar compounds.
Properties
CAS No. |
896812-55-8 |
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Molecular Formula |
C15H15ClN4O3 |
Molecular Weight |
334.76 g/mol |
IUPAC Name |
5-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15ClN4O3/c1-19-13(21)12(14(22)20(2)15(19)23)11-7-10(17-18-11)8-3-5-9(16)6-4-8/h3-6,10,17,21H,7H2,1-2H3 |
InChI Key |
JIPSEIDGVNLEEK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C2=NNC(C2)C3=CC=C(C=C3)Cl)O |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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